molecular formula C20H16Cl2N2O4S B3668066 N-(3-chlorophenyl)-5-[(3-chlorophenyl)sulfamoyl]-2-methoxybenzamide

N-(3-chlorophenyl)-5-[(3-chlorophenyl)sulfamoyl]-2-methoxybenzamide

Cat. No.: B3668066
M. Wt: 451.3 g/mol
InChI Key: WIFJGIUILYGMGZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-[(3-chlorophenyl)sulfamoyl]-2-methoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of chlorophenyl and sulfamoyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-[(3-chlorophenyl)sulfamoyl]-2-methoxybenzamide typically involves multiple steps, including the introduction of the chlorophenyl and sulfamoyl groups. Common synthetic routes may involve the use of chlorinating agents and sulfonation reactions under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a stable form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-[(3-chlorophenyl)sulfamoyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated or sulfonated derivatives, while reduction may produce dechlorinated or desulfonated compounds.

Scientific Research Applications

N-(3-chlorophenyl)-5-[(3-chlorophenyl)sulfamoyl]-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-[(3-chlorophenyl)sulfamoyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-5-[(3-chlorophenyl)sulfamoyl]-2-methoxybenzamide is unique due to its specific combination of chlorophenyl and sulfamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-5-[(3-chlorophenyl)sulfamoyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O4S/c1-28-19-9-8-17(29(26,27)24-16-7-3-5-14(22)11-16)12-18(19)20(25)23-15-6-2-4-13(21)10-15/h2-12,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFJGIUILYGMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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